CM-TPMF

KCa2.1 Channel Potency Electrophysiology

CM-TPMF provides unique stereospecific activation of KCa2.1 channels (EC50 24 nM for (-)-enantiomer) with 10-20x subtype selectivity. Its activity is critically dependent on Ser293 in the S5 segment, enabling binary switch control when paired with B-TPMF. For electrophysiology and SAR studies requiring minimal off-target effects. Non-fungible with NS309 or GW542573X. For research use only.

Molecular Formula C16H17ClN6O2
Molecular Weight 360.80 g/mol
Cat. No. B10772301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCM-TPMF
Molecular FormulaC16H17ClN6O2
Molecular Weight360.80 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OC(C)C2=CC=NC3=NC(=NN23)N=CNOC
InChIInChI=1S/C16H17ClN6O2/c1-10-8-12(17)4-5-14(10)25-11(2)13-6-7-18-16-21-15(22-23(13)16)19-9-20-24-3/h4-9,11H,1-3H3,(H,19,20,22)/t11-/m0/s1
InChIKeyOZWWQEQUDKBSCF-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CM-TPMF: A High-Potency KCa2.1 Channel Activator for Neurological and Cardiovascular Research


CM-TPMF (CAS 477865-59-1) is a synthetic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine chemical class [1]. It functions as a subtype-selective modulator of the small-conductance calcium-activated potassium channel KCa2.1 (SK1). Unlike many potassium channel modulators that act as either pure activators or inhibitors, CM-TPMF can exhibit both activation and inhibition of the KCa2.1 channel, with its activity being critically dependent on stereochemistry and the presence of Serine 293 in the channel's S5 transmembrane segment .

Why CM-TPMF Cannot Be Replaced by Generic KCa2.1 Activators or Broad-Spectrum Potassium Channel Openers


The selection of a KCa2.1 activator for research is not trivial. Generic substitution with other in-class compounds like NS309 or even other subtype-selective activators like GW542573X is scientifically unsound due to marked differences in potency, subtype selectivity, and mechanism of action. CM-TPMF's activity is stereospecific, with its (-)-enantiomer exhibiting nanomolar potency while the (+)-enantiomer is 40-100 times less active [1]. Furthermore, CM-TPMF engages a unique binding site on the KCa2.1 channel, shared by its analog B-TPMF, which allows for a binary switch between activation and inhibition depending on subtle changes in ligand structure . These specific properties, defined by rigorous quantitative analysis, render CM-TPMF a non-fungible research tool for dissecting KCa2.1 channel pharmacology.

Quantitative Evidence for CM-TPMF's Superiority Over Key Comparators in KCa2.1 Channel Modulation


CM-TPMF's (-)-Enantiomer Exhibits 10-Fold Higher Potency Than NS309 on KCa2.1 Channels

The (-)-enantiomer of CM-TPMF activates the human KCa2.1 channel with an EC50 of 24 nM, demonstrating 10-fold higher potency compared to NS309, a widely used but unselective KCa2/KCa3 channel activator [1]. This potency advantage is critical for minimizing off-target effects at higher concentrations.

KCa2.1 Channel Potency Electrophysiology

CM-TPMF Achieves 10- to 20-Fold Subtype Selectivity for KCa2.1 Over KCa2.2, KCa2.3, and KCa3 Channels

Both enantiomers of CM-TPMF demonstrate significant subtype selectivity, showing a 10- to 20-fold preference for activating KCa2.1 over the related KCa2.2 (SK2), KCa2.3 (SK3), and KCa3 (IK) channels [1]. This level of selectivity is a defining characteristic that distinguishes CM-TPMF from earlier generation, less selective activators.

Subtype Selectivity KCa2 Family Potassium Channel

CM-TPMF's Activity Is Exquisitely Stereospecific: (-)-Enantiomer Is 40-100 Times More Potent Than the (+)-Enantiomer

The biological activity of CM-TPMF is highly stereospecific. The (-)-enantiomer is the active species, while the (+)-enantiomer is 40 to 100 times less potent as an activator of KCa2.1 [1]. This stark difference underscores the importance of using a compound with defined stereochemistry for reproducible and interpretable experimental outcomes.

Stereoselectivity Enantiomer Potency Structure-Activity Relationship

CM-TPMF and Its Analog B-TPMF Compete for the Same Pharmacological Site, Enabling a Binary Switch in KCa2.1 Gating

Co-application experiments have demonstrated a competitive-like functional interaction between the effects of (-)-CM-TPMF and (-)-B-TPMF, a structurally related KCa2.1 inhibitor [1]. This finding indicates that both compounds, despite producing opposite functional effects (activation vs. inhibition), occupy a common pharmacological site on the KCa2.1 channel. This site, termed the 'TPMF site', is distinct from the binding sites of other KCa2 modulators.

Pharmacological Interaction Binding Site Gating Modulation

CM-TPMF's KCa2.1 Selectivity Is Critically Dependent on Serine 293, Confirming a Unique Binding Mode

Mutagenesis studies have pinpointed Serine 293 (Ser293) in the S5 transmembrane segment of the KCa2.1 channel as the critical determinant for the selective action of CM-TPMF [1]. Loss-of-function mutations of Ser293 abolish CM-TPMF's activity, while gain-of-function mutations can confer sensitivity to an otherwise insensitive channel. This specific interaction, also shared by GW542573X despite a different chemical scaffold, defines a key 'hotspot' for selective KCa2.1 pharmacology.

Binding Site Mutagenesis Structure-Function

Optimal Research and Discovery Applications for CM-TPMF Based on Quantitative Evidence


Dissecting KCa2.1-Specific Physiological Roles in Neuronal and Cardiovascular Tissues

The 10- to 20-fold subtype selectivity of CM-TPMF [1] makes it the preferred tool for isolating the function of KCa2.1 channels in complex tissues where multiple KCa subtypes are co-expressed. In electrophysiological or imaging studies of neurons or cardiomyocytes, the use of CM-TPMF minimizes confounding contributions from KCa2.2 and KCa2.3, enabling a more precise determination of KCa2.1's role in processes such as action potential afterhyperpolarization or vascular tone regulation.

High-Precision Studies Requiring Low-Dose Pharmacology to Minimize Off-Target Effects

In delicate experimental systems, such as primary neuronal cultures or in vivo microdialysis, the high potency of (-)-CM-TPMF (EC50 of 24 nM) [1] allows for effective channel activation at very low concentrations. This is a critical advantage over less potent activators like NS309, which would require 10-fold higher concentrations, significantly increasing the risk of engaging secondary targets or producing non-specific membrane effects, thereby compromising data integrity.

Bidirectional Pharmacological Control of KCa2.1 Gating in a Single Experimental Model

The competitive interaction between CM-TPMF and its analog B-TPMF at a common binding site [1] enables a unique experimental paradigm. Researchers can use (-)-CM-TPMF to activate KCa2.1 and (-)-B-TPMF to inhibit it, effectively acting as a 'binary switch' for the channel. This is invaluable for causally linking KCa2.1 activity to specific cellular phenotypes, as the effect can be observed, reversed, and then re-observed, all within the same system, providing the strongest possible evidence for target engagement and functional relevance.

Structure-Activity Relationship (SAR) Studies Focused on the TPMF Binding Site

The identification of Ser293 as a key binding determinant for CM-TPMF [1] provides a solid foundation for rational drug design and SAR studies. Researchers can use CM-TPMF as a chemical probe to map the TPMF binding site, design new analogs with modified properties, or screen for novel compounds that target this same high-affinity pocket to either activate or inhibit KCa2.1, accelerating the discovery of next-generation ion channel modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CM-TPMF

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.